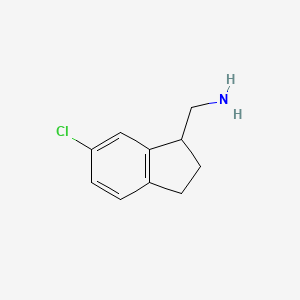
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro substituent at the 6th position and a methanamine group attached to the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-1H-indene.
Formation of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-2,3-dihydro-1H-indene with a suitable amine source under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indene derivatives.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: Known for its anti-inflammatory properties.
(6-Methoxy-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure with a methoxy group instead of a chloro group.
(2,3-Dihydro-1H-inden-1-yl)methanamine: Lacks the chloro substituent.
Uniqueness
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C10H12ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2,6,12H2 |
InChI Key |
YBJMNLSLYKNIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















